[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride
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Overview
Description
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a chemical compound that features a piperidine ring and an oxane ring, connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Formation of the Oxane Ring: The oxane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alcohols.
Connecting the Rings: The piperidine and oxane rings are connected via a methanol group through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated alcohols and alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is used as an intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including neurological disorders and infections.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Oxane: A compound featuring the oxane ring.
Piperidinones: Compounds with a piperidine ring and a ketone group.
Uniqueness
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is unique due to its combination of a piperidine ring and an oxane ring, connected via a methanol group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a synthetic compound characterized by its unique structural features, including a piperidine ring and an oxane moiety. Its molecular formula is C₉H₁₃ClN₂O₂. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence cellular signaling pathways, leading to various therapeutic effects such as antimicrobial and antiviral activities.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperidine moieties are often evaluated for their effectiveness against various bacterial strains, including Salmonella typhi and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral capabilities. Its structural features allow it to interfere with viral replication processes, making it a candidate for further research in antiviral drug development.
Comparative Analysis
To better understand the biological potential of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
1-(Piperidin-1-yl)-2-propanol | Piperidine ring with propanol side chain | Antidepressant effects |
3-(Piperidin-1-yl)-propanal | Piperidine ring attached to an aldehyde | Antimicrobial properties |
2-(Piperidin-1-yl)-ethanol | Simple alcohol with piperidine | CNS depressant effects |
[4-(Piperidin-4-yl)oxan-4-yl]methanol | Piperidine ring and oxane structure | Antimicrobial, antiviral potential |
This table highlights the versatility of piperidine derivatives in drug discovery, emphasizing their pharmacological relevance.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Screening : A recent study assessed the antibacterial efficacy of piperidine derivatives against multiple strains, demonstrating that compounds similar to this compound exhibited moderate to strong activity against Bacillus subtilis and Staphylococcus aureus.
- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives showed promising results against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases.
- In Silico Studies : Computer-aided drug design approaches have predicted that this compound may interact favorably with various biological targets, supporting its potential as a lead compound for further pharmacological exploration.
Properties
Molecular Formula |
C11H22ClNO2 |
---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H |
InChI Key |
QAIYRFJHXOAEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CCOCC2)CO.Cl |
Origin of Product |
United States |
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